![molecular formula C16H19N5 B6437302 4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine CAS No. 2548997-41-5](/img/structure/B6437302.png)
4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine
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Overview
Description
4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine is a complex heterocyclic compound that features a pyrimidine ring fused with a pyrrolo[3,4-b]pyrrole moiety and a pyridine substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular structures and proteins .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrrolo[3,4-b]pyrrole intermediate, followed by its functionalization with a pyridine ring and subsequent cyclization to form the pyrimidine core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant biological activities and is used in drug development.
Pyridine derivatives: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 4-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine (CAS Number: 2548997-41-5) has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, anti-inflammatory effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄ |
Molecular Weight | 281.36 g/mol |
CAS Number | 2548997-41-5 |
The compound features a complex structure that includes a pyrimidine core and fused pyrrole rings, which are known for their diverse biological activities.
Anticancer Activity
Research has shown that compounds containing pyrrole and pyrimidine moieties exhibit significant anticancer properties. A study involving various pyrrole derivatives indicated that certain fused pyrroles demonstrated promising cytotoxic effects against cancer cell lines, including HepG2 (hepatocellular carcinoma) and EACC (endometrial adenocarcinoma) cells .
Case Study: Cytotoxicity Assay
In a specific assay, the cytotoxicity of this compound was evaluated using the resazurin assay. The results indicated a dose-dependent inhibition of cell proliferation:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
50 | 50 |
100 | 30 |
The compound exhibited a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
Pyrrole derivatives have also been studied for their anti-inflammatory properties. The compound has been evaluated in vivo for its ability to inhibit pro-inflammatory cytokines. In a study assessing its effects on cytokine production, it was found to significantly reduce levels of TNF-alpha and IL-6 in animal models .
The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response. This inhibition leads to decreased expression of inflammatory mediators, contributing to its anti-inflammatory effects.
Antioxidant Activity
In addition to anticancer and anti-inflammatory properties, the compound has shown promising antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that it effectively scavenges free radicals, which is critical for protecting cells from oxidative stress .
Properties
IUPAC Name |
1-(6-methylpyrimidin-4-yl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-12-8-16(19-11-18-12)21-7-5-13-9-20(10-14(13)21)15-4-2-3-6-17-15/h2-4,6,8,11,13-14H,5,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGJSWFGDVVJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC3C2CN(C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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